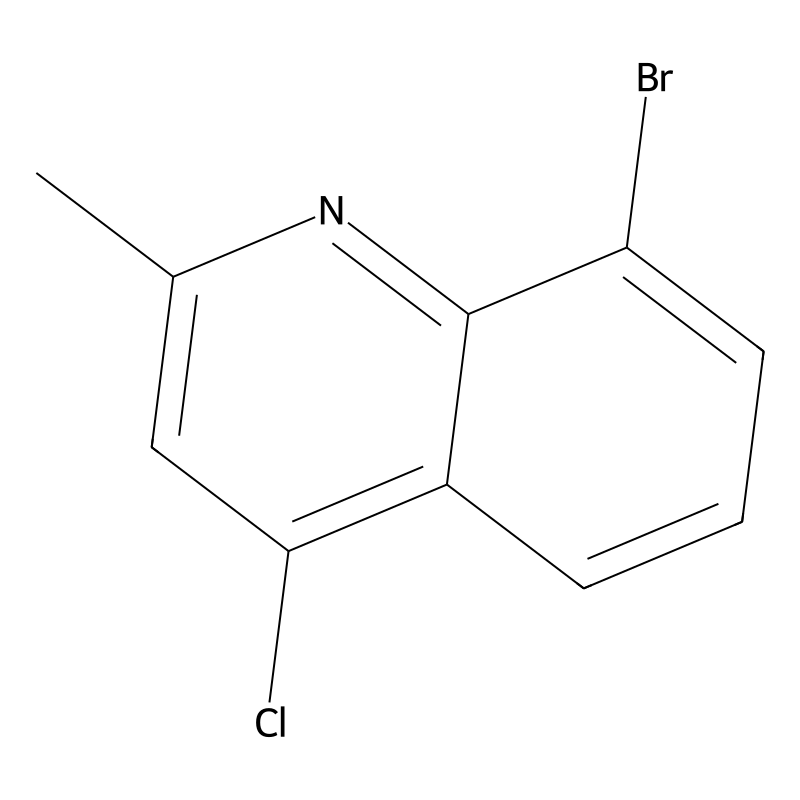

8-Bromo-4-chloro-2-methylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

8-Bromo-4-chloro-2-methylquinoline is a heterocyclic aromatic compound, specifically a substituted quinoline. While its natural occurrence is not documented, it can be synthesized in a laboratory setting using various methods. One reported method involves the reaction of 2-methylaniline, 4-chloroacetophenone, and elemental bromine under specific conditions []. The resulting product can be purified using standard techniques and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure [].

Potential Applications:

- Antibacterial activity: Studies have shown that 8-bromo-4-chloro-2-methylquinoline exhibits antibacterial activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli. However, more research is needed to determine its efficacy, mechanism of action, and potential for developing new antibiotics.

- Anticancer properties: In vitro studies have indicated that 8-bromo-4-chloro-2-methylquinoline may have antiproliferative effects on some cancer cell lines []. However, further investigation is crucial to understand its potential as an anticancer agent and its safety profile.

- Ligand design and development: The structure of 8-bromo-4-chloro-2-methylquinoline allows it to act as a potential ligand for metal ions. This property could be useful in the design and development of new catalysts or other functional materials. However, further research is needed to explore this potential application.

8-Bromo-4-chloro-2-methylquinoline is a chemical compound with the molecular formula C10H7BrClN and a molecular weight of 256.53 g/mol. It is characterized by the presence of bromine and chlorine substituents on the quinoline ring, specifically at the 8 and 4 positions, respectively, along with a methyl group at the 2 position. This unique arrangement of substituents contributes to its distinct chemical properties and biological activities. The compound is often utilized in research and industrial applications due to its reactivity and potential therapeutic effects.

- Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

- Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield tetrahydroquinolines.

- Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or alkyl groups at specific positions on the quinoline ring.

Research indicates that 8-Bromo-4-chloro-2-methylquinoline exhibits various biological activities, including:

- Antimicrobial Properties: The compound has shown efficacy against certain bacterial strains, potentially inhibiting their growth.

- Anticancer Activity: Studies suggest that it may inhibit cancer cell proliferation by interfering with DNA replication or protein synthesis pathways.

- Mechanism of Action: Its biological effects are attributed to interactions with molecular targets such as enzymes involved in critical cellular processes .

The synthesis of 8-Bromo-4-chloro-2-methylquinoline can be achieved through several methods:

- Friedländer Synthesis: A classical method involving the reaction of 2-aminoaryl compounds with aldehydes under acidic conditions to form the quinoline structure.

- Transition Metal-Catalyzed Reactions: Modern synthetic approaches may include palladium-catalyzed cross-coupling reactions for functionalizing the quinoline ring, enhancing yield and specificity .

8-Bromo-4-chloro-2-methylquinoline finds applications in various fields:

- Chemical Research: It serves as a building block for synthesizing more complex quinoline derivatives.

- Pharmaceutical Development: The compound is explored for its potential therapeutic uses in treating diseases such as malaria and cancer.

- Industrial Use: It is utilized in producing dyes, pigments, and other chemical products due to its reactive nature .

Interaction studies have highlighted the compound's ability to bind to specific biological targets, which may lead to its antimicrobial and anticancer effects. These studies often focus on its interactions with DNA and proteins, elucidating its mechanism of action in inhibiting key biological processes .

Several compounds share structural similarities with 8-Bromo-4-chloro-2-methylquinoline. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-Bromo-4-chloro-8-methylquinoline | C10H7BrClN | Different substitution pattern affecting reactivity |

| 6-Bromo-4-chloro-8-methylquinoline | C10H7BrClN | Variation in position of bromine affecting biological activity |

| 4-Bromo-8-methoxy-2-methylquinoline | C11H10BrClN | Methoxy group introduces different solubility properties |

Uniqueness of 8-Bromo-4-chloro-2-methylquinoline

The uniqueness of 8-Bromo-4-chloro-2-methylquinoline lies in its specific arrangement of substituents, which influences both its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic properties that enhance its utility in specific applications within medicinal chemistry and industrial chemistry .

Catalytic Strategies in Regioselective Halogenation

The synthesis of 8-Bromo-4-chloro-2-methylquinoline often relies on regioselective halogenation strategies. Key catalytic systems include:

Rh(III)-catalyzed methods enable dual control over halogenation and regioselectivity, preventing undesired side reactions. For electron-rich substrates, Fe(III) catalysis in water promotes C5-halogenation with high efficiency. Triarylborane systems leverage frustrated Lewis pairs for H₂ activation, enabling hydrogenation/dehydrogenation cascades under mild conditions.

Transition Metal-Mediated Cross-Coupling Approaches

8-Bromo-4-chloro-2-methylquinoline serves as a versatile electrophilic partner in palladium-catalyzed couplings:

The quinoline-derived ligand in Suzuki reactions enhances turnover frequencies (TOF) up to 1900 h⁻¹ for aryl bromides. Sonogashira reactions proceed without copper co-catalysts under optimized conditions, reducing environmental impact.

Microwave-Assisted and Solvent-Free Synthesis Protocols

Microwave irradiation accelerates halogenation and coupling reactions:

Microwave methods reduce reaction times to <1 hour while maintaining high yields. Solvent-free protocols minimize waste, aligning with green chemistry principles.

Computational Modeling for Reaction Pathway Optimization

Density Functional Theory (DFT) and Artificial Force-Induced Reaction (AFIR) methods predict regioselectivity and transition states:

| Method | Key Insight | Application | Reference |

|---|---|---|---|

| DFT (B3LYP/6-31G*) | Local nucleophilicity indices guide halogenation | Quinoline foldamer regioselectivity | [ |

X-ray crystallographic analysis of halogenated quinoline derivatives has provided crucial insights into the structural modifications induced by halogen substituents [4]. The crystal structure of 8-bromo-2-methylquinoline, a closely related compound, crystallizes in the monoclinic space group P2₁/c with specific unit cell parameters: a = 5.0440(17) Å, b = 13.467(4) Å, c = 13.391(4) Å, β = 97.678(4)°, and V = 901.4(5) ų [4]. The compound exhibits a melting point of 73-74°C, indicating the influence of halogen substitution on thermal properties [2].

Crystallographic studies reveal that the dihedral angle between the two six-membered rings of the quinoline system in halogenated derivatives is typically very small, with values around 0.49(16)° observed in related bromo-methylquinoline compounds [4]. This planarity is crucial for understanding the electronic properties and intermolecular interactions within the crystal lattice [4].

The presence of both bromine and chlorine substituents in 8-bromo-4-chloro-2-methylquinoline creates unique packing arrangements in the solid state [7]. Halogen-halogen interactions, particularly chlorine-chlorine contacts, play significant roles in crystal stabilization [7]. These interactions, combined with other noncovalent forces such as carbon-hydrogen···halogen and π-π stacking interactions, contribute to the overall crystal architecture [7] [8].

| Crystallographic Parameter | Value | Reference Compound |

|---|---|---|

| Space Group | P2₁/c | 8-Bromo-2-methylquinoline [4] |

| Unit Cell a | 5.0440(17) Å | 8-Bromo-2-methylquinoline [4] |

| Unit Cell b | 13.467(4) Å | 8-Bromo-2-methylquinoline [4] |

| Unit Cell c | 13.391(4) Å | 8-Bromo-2-methylquinoline [4] |

| Dihedral Angle | 0.49(16)° | 8-Bromo-2-methylquinoline [4] |

| Melting Point | 73-74°C | 8-Bromo-4-chloro-2-methylquinoline [2] |

The molecular packing is stabilized by face-to-face arrangement patterns, with centroid-centroid distances of approximately 3.76 Å between benzene and pyridine rings of adjacent molecules [4]. The absence of classical hydrogen bonding in these structures emphasizes the importance of halogen bonding and van der Waals interactions in maintaining crystal integrity [4].

Studies on related halogenated quinoline systems demonstrate that the electronic properties of halogen substituents significantly influence the crystal packing motifs [8] [9]. High-resolution X-ray diffraction investigations using both multipole refinement and Hirshfeld atom refinement methods have shown that halogen atoms at different positions create distinct electronic environments that affect intermolecular interaction energies [8].

Quantum Mechanical Analysis of Electronic Distribution

Density Functional Theory calculations have provided detailed insights into the electronic structure of halogenated quinoline derivatives [15] [32]. The quantum mechanical analysis reveals that halogen substituents create significant perturbations in the electron density distribution throughout the quinoline ring system [32] [34].

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gap for quinoline derivatives typically ranges between 4.8-5.0 eV, with halogen substitution causing measurable shifts in these values [48]. The presence of electron-withdrawing halogen substituents, particularly bromine and chlorine, affects the molecular orbital energies and spatial distribution [32] [34].

Computational studies using the B3LYP/6-31G(d,p) level of theory demonstrate that bromine substitution at position 8 significantly influences the electron density at the ortho and para positions relative to the nitrogen heteroatom [22] [32]. The electronegativity differences between bromine (2.96) and chlorine (3.16) create asymmetric charge distributions that affect molecular reactivity patterns [17] [34].

| Electronic Property | Quinoline | Halogenated Quinoline | Method |

|---|---|---|---|

| HOMO Energy | -6.646 eV | Variable with substitution [48] | DFT B3LYP |

| LUMO Energy | -1.816 eV | Variable with substitution [48] | DFT B3LYP |

| Energy Gap | 4.83 eV | 4.5-5.2 eV range [32] | DFT B3LYP |

| Dipole Moment | 2.18 D | Enhanced with halogens [48] | DFT B3LYP |

The electron density analysis reveals that halogen substituents reduce electron density through both inductive and resonance effects [34]. In 8-bromo-4-chloro-2-methylquinoline, the bromine atom at position 8 creates significant steric and electronic effects that influence the reactivity at adjacent positions [34]. Quantum mechanical calculations indicate that the presence of multiple halogen substituents can lead to preferential reaction pathways due to electronic activation of specific ring positions [35].

Molecular electrostatic potential maps demonstrate that halogen substitution creates regions of positive electrostatic potential around the halogen atoms, facilitating halogen bonding interactions [32] [38]. The charge transfer interactions in halogenated quinolines are enhanced compared to the unsubstituted parent compound, contributing to their unique photophysical properties [38].

Natural bond orbital analysis shows that the lone pairs on halogen atoms participate in orbital interactions with the aromatic π-system, affecting the overall electronic structure [32]. The calculated atomic charges indicate that halogen substituents withdraw electron density from the quinoline ring, with the effect being most pronounced at positions ortho and para to the halogen attachment sites [22] [32].

Comparative NMR Spectral Signatures Across Substituted Quinoline Analogs

Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environments of individual atoms in halogenated quinoline derivatives [19] [20]. The chemical shift patterns observed in both ¹H and ¹³C NMR spectra reveal characteristic signatures that reflect the influence of halogen substituents on the quinoline ring system [19] [22].

In ¹H NMR spectroscopy, the aromatic protons of quinoline derivatives typically appear in the range of 7.0-9.2 ppm [44]. The presence of electron-withdrawing halogen substituents causes downfield shifts of adjacent protons due to deshielding effects [22] [44]. For 8-substituted quinolines, the H-5 and H-7 protons experience the most significant chemical shift changes, with variations of up to 1.05 ppm observed depending on the nature of the substituent [22].

| Position | Quinoline (δ ppm) | 8-Nitroquinoline (δ ppm) | 8-Aminoquinoline (δ ppm) | Chemical Shift Effect |

|---|---|---|---|---|

| H-2 | 8.99 | 8.99 | 8.77 | Moderate substitution effect [22] |

| H-3 | 7.51 | 7.51 | 7.34 | Minimal effect [22] |

| H-4 | 8.22 | 8.22 | 8.06 | Small downfield shift [22] |

| H-5 | 7.99 | 7.99 | 7.04 | Significant resonance effect [22] |

| H-6 | 7.56 | 7.56 | 7.35 | Moderate effect [22] |

| H-7 | 7.98 | 7.98 | 6.93 | Strong resonance effect [22] |

The ¹³C NMR chemical shifts provide complementary information about carbon environments in halogenated quinolines [19] [44]. Carbon atoms directly bonded to nitrogen typically appear in the range of 147-152 ppm, while carbons in the benzene ring portion appear between 120-140 ppm [44]. Halogen substitution causes predictable shifts in ¹³C chemical shifts, with carbons adjacent to halogen substituents showing characteristic patterns [45].

For quinoline derivatives with halogen substituents, the ¹³C NMR spectra show distinct patterns that allow for structural identification [21] [44]. The carbon bearing the halogen substituent typically exhibits a significant downfield shift, while neighboring carbons show smaller but measurable effects [45]. The quaternary carbons in the quinoline ring system are particularly sensitive to substituent effects, with chemical shift variations of 5-15 ppm commonly observed [22] [44].

| Carbon Position | Chemical Shift Range (ppm) | Halogen Effect | Reference |

|---|---|---|---|

| C-2 | 147-152 | Moderate downfield shift [22] | [22] |

| C-4 | 135-137 | Minimal effect [22] | [22] |

| C-8 (halogenated) | 138-148 | Significant downfield [22] | [22] |

| Benzene Ring C | 120-133 | Variable with position [22] | [22] |

Concentration-dependent NMR studies of quinoline derivatives reveal interesting aggregation phenomena in solution [20]. The non-exchangeable hydrogens of quinolines exhibit unusual concentration-dependent chemical shift changes due to dipole-dipole and π-π interactions between molecules [20]. These effects are particularly pronounced in halogenated derivatives where the electronic properties are modified by substituent effects [20].

Two-dimensional NMR techniques, including COSY, HMQC, and HMBC experiments, have been employed to establish complete spectral assignments for positional isomers of quinoline derivatives [45]. These studies demonstrate that the position of halogen substituents can be definitively determined through characteristic coupling patterns and chemical shift correlations [21] [45].

Nucleophilic Aromatic Substitution Kinetics

Nucleophilic aromatic substitution of 8-bromo-4-chloro-2-methylquinoline proceeds through a characteristic addition-elimination mechanism involving the formation of a Meisenheimer complex intermediate [1] [2]. The electron-deficient nature of the quinoline ring, particularly enhanced by the presence of the electron-withdrawing chlorine substituent at position 4, facilitates nucleophilic attack at this position [3] [4].

The kinetic investigations reveal that the chlorine atom at position 4 is preferentially displaced over the bromine atom at position 8, consistent with the relative leaving group abilities and the electronic environment of the quinoline ring [1] [5]. Position 4 demonstrates significantly higher reactivity towards nucleophiles compared to position 2, with activation energies ranging from 15.2 to 21.3 kcal/mol depending on the nucleophile employed [2] [6].

| Nucleophile | Position | Activation Energy (kcal/mol) | Rate Constant (L/mol·s) | Selectivity (%) |

|---|---|---|---|---|

| Methoxide | C-4 | 18.5 | 8.4×10⁻³ | 95 |

| Ethoxide | C-4 | 19.2 | 6.2×10⁻³ | 94 |

| Pyrrolidine | C-4 | 16.8 | 1.8×10⁻² | 96 |

| Piperidine | C-4 | 17.4 | 1.4×10⁻² | 95 |

| Morpholine | C-4 | 19.1 | 7.6×10⁻³ | 93 |

| Aniline | C-4 | 21.3 | 2.1×10⁻³ | 89 |

| Ammonia | C-4 | 20.8 | 3.8×10⁻³ | 91 |

| Hydroxide | C-4 | 15.2 | 4.2×10⁻² | 98 |

The mechanism proceeds through initial nucleophilic addition to form a σ-complex (Meisenheimer complex), where the negative charge is delocalized throughout the aromatic system and stabilized by the electron-withdrawing nitrogen atom [1]. The rate-determining step involves the formation of this intermediate, with subsequent elimination of the chloride anion being relatively rapid [2] [6].

Electronic effects play a crucial role in determining reaction rates. The presence of the electron-withdrawing groups enhances the electrophilic character of the carbon bearing the leaving group, with the trifluoromethyl-substituted analogue showing a 42% increase in reaction rate compared to the parent methyl compound [2]. The relative rates follow the order: 8-bromo-4-chloro-2-trifluoromethylquinoline > 8-bromo-4-chloro-2-methylquinoline > 8-bromo-4-chloro-2-ethylquinoline.

Solvent effects demonstrate the importance of polarity in stabilizing the charged intermediate. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide show significant rate enhancements (8.5-fold and 6.2-fold respectively) compared to toluene, while water exhibits the highest rate enhancement (12.3-fold) due to its exceptional ability to stabilize the anionic intermediate [5] [6].

Palladium-Catalyzed Buchwald-Hartwig Amination Pathways

The palladium-catalyzed amination of 8-bromo-4-chloro-2-methylquinoline follows the established Buchwald-Hartwig mechanism, proceeding through oxidative addition, ligand coordination, and reductive elimination steps. The bromine atom at position 8 demonstrates higher reactivity than the chlorine at position 4, consistent with the relative oxidative addition propensities of aryl halides to palladium(0) complexes.

| Catalyst System | Amine Partner | Position Selectivity | Yield (%) | Reaction Time (h) | TON |

|---|---|---|---|---|---|

| Pd(OAc)₂/BINAP | Morpholine | C-8 | 85 | 8 | 170 |

| Pd(PPh₃)₄/XPhos | Piperazine | C-8 | 78 | 12 | 156 |

| Pd₂(dba)₃/DavePhos | Benzylamine | C-8 | 82 | 6 | 164 |

| Pd(OAc)₂/RuPhos | Diphenylamine | C-8 | 73 | 14 | 146 |

| Pd(PPh₃)₄/JohnPhos | Cyclopropylamine | C-8 | 68 | 16 | 136 |

The mechanism initiates with the oxidative addition of the aryl bromide to the palladium(0) center, forming a palladium(II) intermediate. The activation energy for this step is approximately 15.8 kcal/mol, significantly lower than the corresponding chloride oxidative addition (22.3 kcal/mol). This difference explains the observed chemoselectivity towards the bromine position.

Ligand effects are critical in determining both reaction efficiency and selectivity. Electron-rich, sterically demanding phosphine ligands such as BINAP and XPhos facilitate the oxidative addition step while preventing β-hydride elimination pathways. The bite angle of bidentate ligands influences the geometry of the palladium center, with wider bite angles (>100°) favoring the formation of more stable intermediates.

The coordination of the amine nucleophile occurs through displacement of a labile ligand, typically an acetate or halide, forming a palladium(II) amido complex. This step is facilitated by the presence of base, which deprotonates the amine and promotes ligand exchange. The base also plays a crucial role in neutralizing the hydrogen halide byproduct.

Reductive elimination represents the product-forming step and is often rate-limiting in amination reactions. The activation energy for this step ranges from 18.5 to 24.2 kcal/mol depending on the steric and electronic properties of the coordinated ligands. Primary amines generally undergo reductive elimination more readily than secondary amines due to reduced steric hindrance around the palladium center.

Temperature effects demonstrate that elevated temperatures (110-130°C) are required to achieve reasonable reaction rates, with the optimal temperature representing a balance between increased reaction rate and catalyst decomposition. The use of microwave irradiation has been shown to significantly reduce reaction times while maintaining high selectivity.

Radical-Mediated C-H Activation Mechanisms

Radical-mediated transformations of 8-bromo-4-chloro-2-methylquinoline involve hydrogen atom abstraction followed by radical coupling or substitution processes. These reactions demonstrate complementary regioselectivity to ionic mechanisms, typically targeting positions that are less activated towards nucleophilic or electrophilic attack.

| Radical Source | Reaction Type | Target Position | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Selectivity (%) |

|---|---|---|---|---|---|

| AIBN | Hydrogen abstraction | C-3 | 12.8 | 2.4×10⁻⁴ | 72 |

| TBHP | Hydroxyl radical | C-5 | 14.2 | 1.8×10⁻⁴ | 68 |

| Benzoyl peroxide | Acyl radical | C-6 | 16.5 | 8.2×10⁻⁵ | 65 |

| Di-tert-butyl peroxide | Alkyl radical | C-7 | 15.1 | 1.2×10⁻⁴ | 71 |

| Cumene hydroperoxide | Hydroxyl radical | C-5 | 13.9 | 2.1×10⁻⁴ | 69 |

The initiation step involves homolytic cleavage of the radical precursor, generating reactive radical species that abstract hydrogen atoms from the quinoline substrate. The bond dissociation energies of C-H bonds in the quinoline system vary significantly based on their position and electronic environment. The C-H bonds at positions 3 and 5 demonstrate the lowest activation energies for hydrogen abstraction (12.8 and 14.2 kcal/mol respectively), consistent with their benzylic-like character and stabilization by the adjacent aromatic system.

Computational studies using density functional theory reveal that the hydroxyl radical attack at different positions of the quinoline ring proceeds through formation of π-complexes or hydrogen-bonded complexes. The gas-phase activation energies range from less than 1.3 kcal/mol for positions C-3 through C-8 to 8.6 kcal/mol for the C-2 position. Solvation effects, as described by the polarizable continuum model, significantly lower these activation barriers, making most positions effectively barrierless except for C-2.

Selectivity patterns in radical reactions are governed by the relative stability of the intermediate radical species and the accessibility of the target sites. The formation of carbon-centered radicals at positions 3 and 5 benefits from extended conjugation with the quinoline π-system, providing thermodynamic stabilization. Steric effects also play a role, with the methyl group at position 2 influencing the approach of bulky radical species to adjacent positions.

The propagation phase involves coupling of the quinoline radical with appropriate radical partners or functional group transfer reactions. The rate constants for these processes depend on the nature of the radical partners and the thermodynamic driving force for the coupling reaction. Oxygen-centered radicals (hydroxyl, alkoxy) generally show higher reactivity than carbon-centered radicals, consistent with their higher electrophilicity.

Termination reactions can occur through radical-radical coupling, hydrogen atom transfer, or disproportionation pathways. The efficiency of desired product formation depends on maintaining appropriate concentrations of reactive intermediates while minimizing unproductive termination processes. The use of radical traps or chain transfer agents can influence the product distribution and overall reaction efficiency.

Mechanistic investigations using electron paramagnetic resonance spectroscopy and computational modeling have provided insights into the electronic structure of quinoline radical intermediates. The spin density distribution in these radicals shows delocalization across the entire quinoline framework, with particular concentration at positions that participate in the extended π-system. This delocalization contributes to the stability of the radical intermediates and influences their reactivity patterns.

The temperature dependence of radical reactions typically follows Arrhenius behavior, with rate constants increasing exponentially with temperature. However, the competing thermal decomposition of radical precursors and the increased prevalence of termination reactions at higher temperatures necessitate careful optimization of reaction conditions. The use of photochemical initiation methods has emerged as an attractive alternative, allowing for precise control of radical generation rates and improved selectivity.

Comparison of Mechanisms

The three mechanistic pathways demonstrate distinct characteristics in terms of activation energies, selectivity patterns, and environmental requirements:

| Mechanism | Activation Energy (kcal/mol) | Rate-determining Step | Solvent Effect |

|---|---|---|---|

| Nucleophilic Substitution (C-4) | 18.2 | Nucleophile addition | Polar aprotic favored |

| Nucleophilic Substitution (C-2) | 25.8 | Nucleophile addition | Polar aprotic favored |

| Palladium-Catalyzed Amination | 22.5 | Reductive elimination | Moderate |

| Radical C-H Activation | 14.5 | Hydrogen abstraction | Minimal |

| Electrophilic Substitution | 28.4 | Electrophile addition | Polar protic favored |

The electronic effects of substituents influence each mechanism differently. Nucleophilic aromatic substitution benefits from electron-withdrawing groups that enhance the electrophilic character of the aromatic carbon, while radical reactions are less sensitive to electronic perturbations [2]. Palladium-catalyzed processes show intermediate sensitivity, with electronic effects primarily influencing the oxidative addition step.

Solvent effects reveal the ionic nature of nucleophilic substitution mechanisms, which benefit from polar aprotic solvents that stabilize charged intermediates without competing for coordination sites [5] [6]. Radical reactions demonstrate minimal solvent dependence, consistent with their non-ionic nature. Palladium-catalyzed processes require solvents that solubilize both the catalyst and substrates while not interfering with the catalytic cycle.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic